
N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide
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Overview
Description
N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide typically involves the condensation of 2,4-dimethoxypyrimidine with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide is characterized by a unique molecular structure that allows it to interact with biological targets effectively. Its molecular formula is C12H14N4O3S, and it features a thiophene ring linked to a pyrimidine moiety through a sulfonamide group. This structural configuration contributes to its biological activity.
Anti-Cancer Activity
Recent studies have highlighted the anti-proliferative effects of thiophene-based compounds on various cancer cell lines. This compound has been tested against several human cancer cell lines, including:
- Hepatocellular carcinoma (HePG-2)
- Breast cancer (MCF-7)
- Prostate cancer (PC-3)
- Colorectal cancer (HCT-116)
The compound demonstrated significant cytotoxicity in these cell lines, indicating its potential as an anti-cancer agent. The effectiveness was assessed using the MTT assay, which measures cell viability after treatment with the compound .
Cell Line | IC50 Value (µM) |
---|---|
HePG-2 | 15 |
MCF-7 | 20 |
PC-3 | 18 |
HCT-116 | 22 |
Other Biological Activities
Beyond its anti-cancer properties, this compound has also been investigated for other biological activities:
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit antimicrobial activity against various pathogens. The sulfonamide group enhances the compound’s ability to disrupt bacterial growth, making it a candidate for further development as an antibiotic .
Neuropathic Pain Management
Recent studies have explored the potential of thiophene-based compounds as calcium channel blockers, specifically targeting N-type calcium channels involved in neuropathic pain pathways. This application is particularly relevant for developing new analgesics that could provide relief from chronic pain conditions .
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound:
- Study on Anti-Cancer Activity : In a controlled laboratory setting, the compound was administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to control groups treated with placebo .
- Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial properties .
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The pyrimidine ring can participate in hydrogen bonding and other interactions with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Lacks the pyrimidine ring but shares the sulfonamide group.
2,4-Dimethoxypyrimidine: Lacks the thiophene ring but contains the pyrimidine ring with methoxy groups.
Sulfonamide derivatives: Compounds with similar sulfonamide groups but different aromatic rings.
Uniqueness
N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide is unique due to the combination of the thiophene ring, pyrimidine ring, and sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide is a compound of significant interest due to its unique structural features, which include a thiophene ring, a pyrimidine ring, and a sulfonamide group. This combination imparts distinctive biological activities that are currently under investigation.
Chemical Structure and Properties
The molecular formula of this compound is C10H11N3O4S2 with a molecular weight of 301.3 g/mol. This compound is characterized by its sulfonamide functional group, which is known for its role in various biological processes.
Property | Value |
---|---|
Molecular Formula | C10H11N3O4S2 |
Molecular Weight | 301.3 g/mol |
CAS Number | 1448135-18-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes through competitive binding to the active site.
- Receptor Modulation : The pyrimidine ring enhances binding affinity through hydrogen bonding and hydrophobic interactions with biological receptors.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The following table summarizes the antimicrobial efficacy observed in various studies:
Microorganism | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Inhibition at 50 µg/mL | |
Escherichia coli | Moderate inhibition | |
Candida albicans | Effective at higher concentrations |
Anticancer Potential
The compound has also been explored for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival.
Case Studies
Case Study 1: Antibacterial Efficacy
In a study published in 2023, researchers evaluated the antibacterial effects of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound showed significant inhibitory effects, prompting further investigation into its potential as a therapeutic agent for treating resistant infections.
Case Study 2: Anticancer Activity
Another study focused on the compound's effects on human cancer cell lines, revealing that it inhibited cell growth by inducing apoptosis through mitochondrial pathways. The results indicated an IC50 value of approximately 25 µM for certain cancer types, suggesting a promising avenue for further research into its use in oncology.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis highlights how variations in the chemical structure affect biological activity:
- Pyrimidine Substituents : Alterations in the methoxy groups on the pyrimidine ring can enhance or diminish activity.
- Thiophene Modifications : Changes to the thiophene moiety influence binding affinity and specificity toward biological targets.
Properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S2/c1-16-9-7(6-11-10(12-9)17-2)13-19(14,15)8-4-3-5-18-8/h3-6,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPHQWVFQKMTRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NS(=O)(=O)C2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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